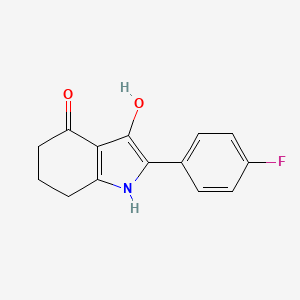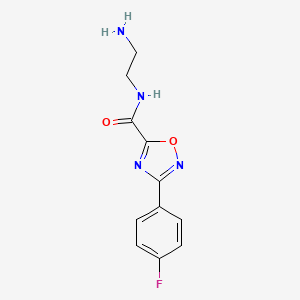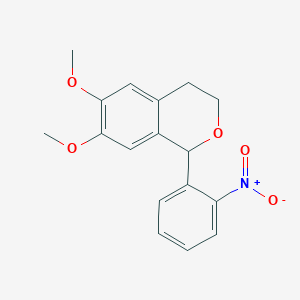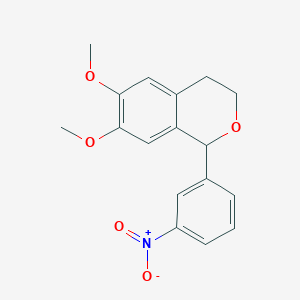![molecular formula C27H26ClN3O4 B4334608 4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide](/img/structure/B4334608.png)
4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide
Vue d'ensemble
Description
4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide is a complex organic compound with significant implications in various scientific fields. The molecule features multiple functional groups, including a quinazoline ring, methoxy substituents, and a diethylamide moiety, which contribute to its versatile chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide typically involves the following steps:
Formation of the quinazoline core: : Starting with 4-chloroaniline and a suitable aldehyde to form the 4-chlorophenylquinazoline intermediate through cyclization.
Oxidation to form the 4-oxo group: : The intermediate is then oxidized using agents such as potassium permanganate or chromium trioxide.
Attachment of the methoxy group: : Introduction of a methoxy substituent via nucleophilic substitution or electrophilic aromatic substitution.
Formation of the diethylamide moiety: : The final step involves reacting the intermediate with diethylamine under conditions such as reflux in an inert solvent like toluene.
Industrial Production Methods
Industrially, the compound is produced using a scaled-up version of the laboratory synthesis, employing continuous flow reactors and optimized conditions to maximize yield and purity. Key steps include careful temperature control, use of catalysts to enhance reaction rates, and efficient purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the methoxy and amide groups, producing corresponding acids or other oxidized products.
Reduction: : Reduction of the quinazolin-4-one moiety can lead to derivatives with altered biological activities.
Substitution: : The presence of chlorine in the phenyl ring allows for various substitution reactions, creating a diverse range of analogs.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Nucleophiles like amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
Oxidized derivatives: : Carboxylic acids and aldehydes.
Reduced derivatives: : Alcohols and amines.
Substituted analogs: : Phenyl-substituted products with varying functional groups.
Applications De Recherche Scientifique
Chemistry
Biology
It acts as an inhibitor or activator of specific enzymes, making it a valuable tool in biochemical assays and studies of enzyme kinetics.
Medicine
Industry
Used in the development of advanced materials, including polymers and coatings, due to its unique structural features and chemical reactivity.
Mécanisme D'action
Molecular Targets
The compound interacts with various molecular targets, including kinases, proteases, and other enzymes involved in critical biological processes.
Pathways Involved
It affects signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation, apoptosis, and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide
4-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide
Highlighting Uniqueness
What sets 4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide apart is the specific substitution pattern on the phenyl ring and the presence of multiple reactive groups, providing a balance of hydrophobic and hydrophilic characteristics and leading to unique biological activities.
Propriétés
IUPAC Name |
4-[[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]methoxy]-N,N-diethyl-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-4-30(5-2)26(32)18-10-15-23(24(16-18)34-3)35-17-25-29-22-9-7-6-8-21(22)27(33)31(25)20-13-11-19(28)12-14-20/h6-16H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYPWCDYLPSESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4334541.png)
![3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE](/img/structure/B4334546.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B4334553.png)


![N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B4334573.png)
![N-{2-[2-(2-ACETAMIDOETHOXY)-4-NITROPHENOXY]ETHYL}ACETAMIDE](/img/structure/B4334582.png)

![N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4334590.png)
![ethyl [4,5-dimethyl-2-(morpholin-4-ylsulfonyl)phenoxy]acetate](/img/structure/B4334597.png)
![2-(2-methoxyphenoxy)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4334603.png)
![2-phenyl-4-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]-1,3-thiazole](/img/structure/B4334609.png)
![7,10-dimethoxy-6-(3-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4334618.png)
